

# Technical Guide: Physical Properties of 1,3-Butanediol Diacrylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,3-Butanediol diacrylate*

Cat. No.: *B091283*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **1,3-Butanediol diacrylate** (CAS No. 19485-03-1). The information is curated for professionals in research and development who require precise data for formulation, synthesis, and material characterization. This document outlines key quantitative physical data in a structured format and details the standardized experimental protocols used for their determination.

## Core Physical and Chemical Properties

**1,3-Butanediol diacrylate** is a difunctional monomer utilized in various applications, including the synthesis of polymers, coatings, and adhesives. Its physical characteristics are crucial for understanding its behavior in chemical reactions and formulations. It typically appears as a clear liquid.[\[1\]](#)

| Property          | Value                                          | Units | Conditions   |
|-------------------|------------------------------------------------|-------|--------------|
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> O <sub>4</sub> | -     | -            |
| Molecular Weight  | 198.22                                         | g/mol | -            |
| Density           | 1.03[2][3][4]                                  | g/mL  | at 25 °C     |
| Boiling Point     | 73[3][5]                                       | °C    | at 0.1 mm Hg |
| Refractive Index  | 1.45[2][3][4]                                  | n20/D | at 20 °C     |
| Viscosity         | 9                                              | cP    | at 25 °C     |
| Flash Point       | 93[2][3]                                       | °C    | Closed Cup   |
| Vapor Pressure    | 0.0163                                         | mm Hg | at 25 °C     |

## Experimental Protocols

The accurate determination of physical properties is paramount for quality control and research applications. The values presented in this guide are based on standardized testing protocols, primarily those established by ASTM International.

## Density Measurement

The density of liquid monomers like **1,3-Butanediol diacrylate** is typically determined using a digital density meter based on the oscillating U-tube principle, following a method like ASTM D4052.[2][3]

Methodology (ASTM D4052):

- Apparatus: A digital density meter equipped with an oscillating U-tube. The instrument must be calibrated with certified reference standards (e.g., dry air and pure water) at the measurement temperature.
- Sample Preparation: The **1,3-Butanediol diacrylate** sample is brought to the specified temperature (25 °C). It is crucial to ensure the sample is free of any air bubbles, which can significantly affect the accuracy of the measurement.[4]

- **Measurement:** A small volume of the liquid sample is injected into the thermostatted U-tube. The instrument measures the change in the oscillation frequency of the tube when filled with the sample compared to its oscillation frequency when filled with the calibration standards.
- **Calculation:** The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically reported in g/mL or g/cm<sup>3</sup>.<sup>[3]</sup>

## Viscosity Measurement

The viscosity of **1,3-Butanediol diacrylate** is a measure of its resistance to flow. For liquids in this viscosity range, rotational viscometers or Stabinger viscometers are commonly employed, often following protocols such as ASTM D7042.<sup>[6]</sup>

Methodology (ASTM D7042):

- **Apparatus:** A Stabinger viscometer, which consists of a measuring cell with a rotating tube and a concentric, magnetically coupled rotor. The instrument also includes a built-in digital density meter to calculate kinematic viscosity from the measured dynamic viscosity.<sup>[6]</sup>
- **Sample Preparation:** The sample is equilibrated to the test temperature (25 °C).
- **Measurement:** A small sample volume (typically a few milliliters) is introduced into the measuring cell. The outer tube rotates at a constant speed, causing the inner rotor to rotate due to the fluid's viscous drag. The rotational speed of the rotor is measured, and the dynamic viscosity is determined from the speed difference between the tube and the rotor.
- **Calculation:** The instrument provides a direct reading of the dynamic viscosity (in mPa·s or cP). It simultaneously measures density to calculate and report the kinematic viscosity (in mm<sup>2</sup>/s or cSt).<sup>[7]</sup>

## Refractive Index Measurement

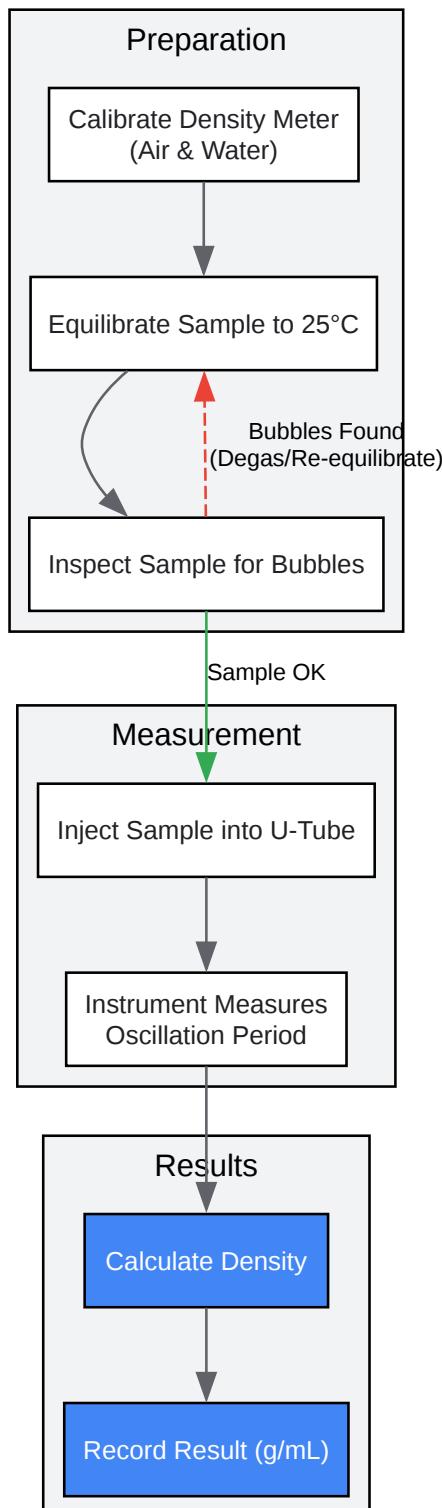
The refractive index is a fundamental property related to how light propagates through the material. It is a dimensionless number that is crucial for optical applications and for purity assessment. An Abbe refractometer is a standard instrument for this measurement.

Methodology (General Procedure):

- Apparatus: An Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism assembly.
- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of the **1,3-Butanediol diacrylate** sample are placed on the clean, dry surface of the measuring prism. The illuminating prism is then closed and locked.
- Measurement: The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature must be precisely controlled and reported (e.g.,  $n_{20}/D$  for 20 °C).

## Boiling Point at Reduced Pressure

For compounds that may decompose or polymerize at their atmospheric boiling point, the boiling point is determined at a reduced pressure.


Methodology (Micro-boiling point method):

- Apparatus: A small test tube containing the liquid sample, a capillary tube (sealed at one end) placed inverted inside the test tube, a thermometer, and a heating apparatus (e.g., a Thiele tube or a metal heating block). The entire system is connected to a vacuum source with a manometer to measure the pressure.
- Procedure: The system is evacuated to the desired pressure (e.g., 0.1 mm Hg). The sample is then gently heated.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
- Determination: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.<sup>[8]</sup> This temperature is recorded along with the corresponding pressure.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the density of a liquid monomer like **1,3-Butanediol diacrylate** using a digital density meter, as outlined in the experimental protocols.

## Workflow for Density Determination (ASTM D4052)

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 - 11 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [environmental-expert.com]
- 6. ASTM releases standard test for dynamic viscosity | Laboratory Talk [laboratorytalk.com]
- 7. azom.com [azom.com]
- 8. Video: Boiling Points - Concept [jove.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1,3-Butanediol Diacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091283#what-are-the-physical-properties-of-1-3-butanediol-diacrylate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)